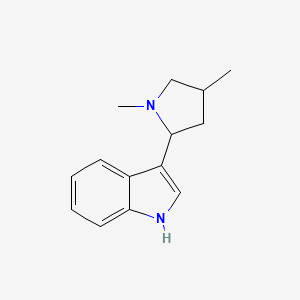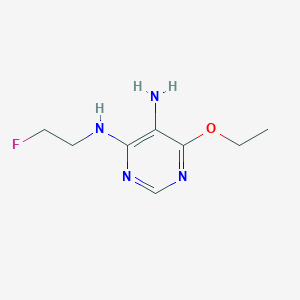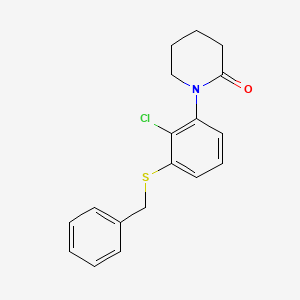
2-(4-Iodobenzoyl)thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodobenzoyl)thiobenzaldehyde is an organic compound that features both an iodobenzoyl group and a thiobenzaldehyde moiety
Métodos De Preparación
The synthesis of 2-(4-Iodobenzoyl)thiobenzaldehyde typically involves the reaction of 4-iodobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(4-Iodobenzoyl)thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the iodine to a less reactive species.
Substitution: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Iodobenzoyl)thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pathways involved can include covalent modification of proteins or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Iodobenzoyl)thiobenzaldehyde include other iodobenzoyl derivatives and thiobenzaldehydes. For example:
2-Iodobenzoyl chloride: Used in similar synthetic applications but lacks the thiobenzaldehyde moiety.
Thiobenzaldehyde: Shares the thiobenzaldehyde group but lacks the iodobenzoyl functionality.
The uniqueness of this compound lies in its combination of both functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C14H9IOS |
|---|---|
Peso molecular |
352.19 g/mol |
Nombre IUPAC |
2-(4-iodobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9IOS/c15-12-7-5-10(6-8-12)14(16)13-4-2-1-3-11(13)9-17/h1-9H |
Clave InChI |
MGQUZPNIGXMDLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)











